molecular formula C8H8N2O3S B8545650 (6-Cyanopyridin-3-yl)methyl methanesulfonate

(6-Cyanopyridin-3-yl)methyl methanesulfonate

Cat. No. B8545650
M. Wt: 212.23 g/mol
InChI Key: SATPITUZDZELJX-UHFFFAOYSA-N
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Patent
US09029362B2

Procedure details

To a solution of 5-(hydroxymethyl)picolinonitrile (1.59 g, 11.9 mmol) in 80 mL of DCM was added diisopropylethylamine (3.2 mL), followed by a solution of methanesulfonyl chloride (1.49 g, 13.0 mmol) in 20 mL of DCM at 0° C. The solution was stirred at 0° C. for 40 min and washed with 5% citric acid, sat. NaHCO3 (aq.) and brine. After concentration, the residue was purified by silica gel chromatography (elution with 0-30% EtOAc/Hex) to afford (6-cyanopyridin-3-yl)methyl methanesulfonate (2.33 g).
Quantity
1.59 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([C:9]#[N:10])=[N:7][CH:8]=1.C(N(C(C)C)CC)(C)C.[CH3:20][S:21](Cl)(=[O:23])=[O:22]>C(Cl)Cl>[CH3:20][S:21]([O:1][CH2:2][C:3]1[CH:8]=[N:7][C:6]([C:9]#[N:10])=[CH:5][CH:4]=1)(=[O:23])=[O:22]

Inputs

Step One
Name
Quantity
1.59 g
Type
reactant
Smiles
OCC=1C=CC(=NC1)C#N
Name
Quantity
3.2 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.49 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 0° C. for 40 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 5% citric acid, sat. NaHCO3 (aq.) and brine
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography (elution with 0-30% EtOAc/Hex)

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
CS(=O)(=O)OCC=1C=NC(=CC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.33 g
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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